
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of North Carolina at Chapel Hill. Since then, MP-10 has been extensively studied for its potential use in various medical fields.
Aplicaciones Científicas De Investigación
Hydrogelation and Anion Tuning
Lloyd and Steed (2011) explored the hydrogelation properties of a related compound, focusing on how anions affect the gel's rheology and morphology. This study highlights the utility of urea derivatives in creating hydrogels with tunable physical properties, potentially useful in biomedical applications and materials science (Lloyd & Steed, 2011).
Tautomerism in NH-pyrazoles
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including structural analyses through X-ray crystallography and NMR spectroscopy. Understanding the tautomerism of such compounds is crucial for their application in designing more effective pharmaceuticals and materials (Cornago et al., 2009).
Antimicrobial Activity
Korkusuz, Yıldırım, and Albayrak (2013) synthesized novel urea and alcohol derivatives, exploring their antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents (Korkusuz et al., 2013).
Complex-Forming Tendencies and Metal Ion Interactions
Ohkanda et al. (1993) studied the synthesis and iron(III) complex-forming tendencies of N-hydroxyamide-containing heterocycles. The interaction with metal ions indicates the potential application of these compounds in metal ion sensing and removal (Ohkanda et al., 1993).
Crystal Structures and Spectroscopic Characterization
Jeon et al. (2015) provided detailed crystal structures of azimsulfuron, a sulfonylurea herbicide, demonstrating the importance of structural analysis in understanding the activity and stability of such compounds (Jeon et al., 2015).
Synthesis and Functionalization Reactions
Agekyan and Mkryan (2015) focused on the synthesis and functionalization reactions of urea derivatives, emphasizing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Agekyan & Mkryan, 2015).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)6-9-19-18(23)21-15-12-20-22(13-15)16-7-10-25-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOVVNFNHZDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

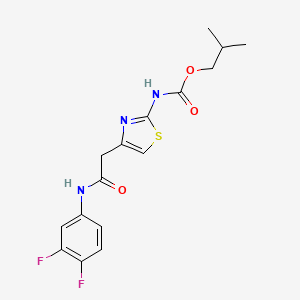
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)
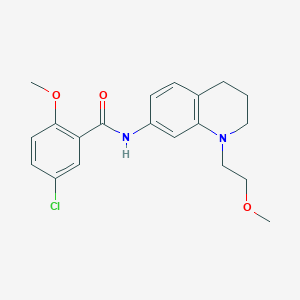
![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
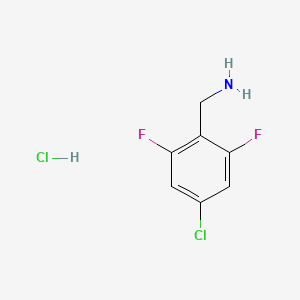
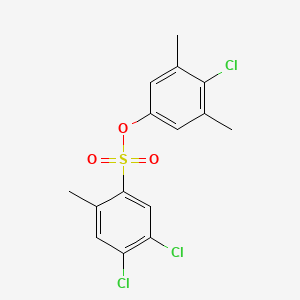
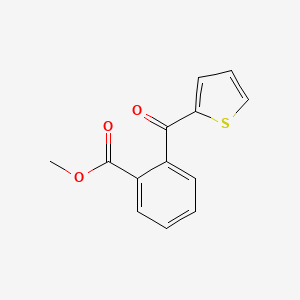
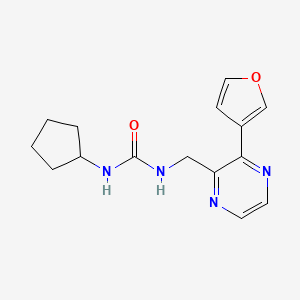
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)
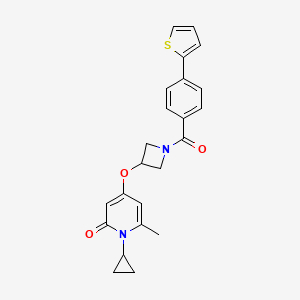
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)